

An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-chlorobenzoate

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Compound of Interest

Compound Name: Methyl 2-(bromomethyl)-5-chlorobenzoate

Cat. No.: B1424934

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For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Department]

Date: January 4, 2026

Abstract

This technical guide provides a comprehensive overview of **Methyl 2-(bromomethyl)-5-chlorobenzoate**, a key building block in modern organic synthesis and medicinal chemistry. With a molecular weight of 263.52 g/mol and the chemical formula $C_9H_8BrClO_2$, this reagent is instrumental in the development of complex molecular architectures, including novel therapeutic agents. This document details its physicochemical properties, safe handling procedures, a validated synthesis protocol, and its applications in drug discovery, with a particular focus on its emerging role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Furthermore, a thorough analytical characterization using NMR, IR, and mass spectrometry is presented to ensure the identity and purity of the compound.

Introduction

Methyl 2-(bromomethyl)-5-chlorobenzoate (CAS No. 668262-52-0) is a bifunctional molecule of significant interest to the scientific community, particularly those engaged in pharmaceutical and agrochemical research.^{[1][2]} Its structure, featuring a reactive benzyl bromide and a substituted benzene ring, makes it a versatile intermediate for introducing the 5-chloro-2-

(methoxycarbonyl)benzyl moiety into a variety of molecular scaffolds. The presence of the reactive bromomethyl group allows for facile nucleophilic substitution reactions, enabling the construction of more complex molecules.[3] This guide serves as a detailed resource for researchers, providing essential information to effectively and safely utilize this compound in their synthetic endeavors.

Physicochemical Properties and Safe Handling

A thorough understanding of the physicochemical properties of **Methyl 2-(bromomethyl)-5-chlorobenzoate** is paramount for its proper handling and use in experimental settings.

Table 1: Physicochemical Properties of **Methyl 2-(bromomethyl)-5-chlorobenzoate**

Property	Value	Source(s)
Molecular Weight	263.52 g/mol	[4]
Molecular Formula	C ₉ H ₈ BrClO ₂	[4]
CAS Number	668262-52-0	[5]
Appearance	Light yellow solid	Chem-Impex
Purity	≥ 96% (Assay)	Chem-Impex
Storage Conditions	2-8°C	[2]

Safety and Handling:

Methyl 2-(bromomethyl)-5-chlorobenzoate is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate

The most common and efficient method for the synthesis of **Methyl 2-(bromomethyl)-5-chlorobenzoate** is through the radical bromination of its precursor, methyl 5-chloro-2-methylbenzoate. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.^{[6][7]}

Detailed Experimental Protocol

This protocol is based on established procedures for benzylic bromination.^{[7][8]}

Materials:

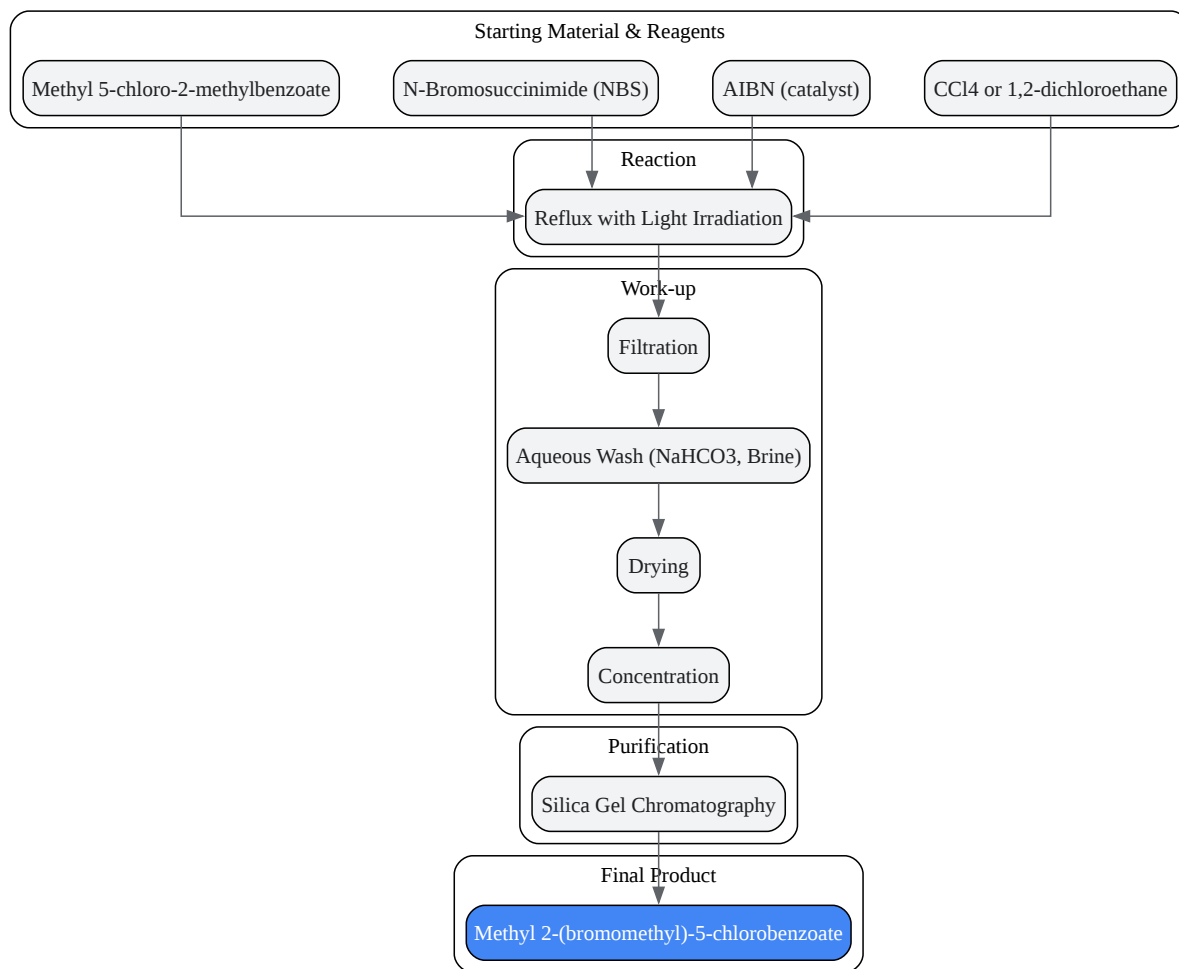
- Methyl 5-chloro-2-methylbenzoate
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl₄) or a less toxic alternative like 1,2-dichloroethane
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Hexanes
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 5-chloro-2-methylbenzoate (1.0 eq.) in carbon tetrachloride (or an alternative solvent).
- **Addition of Reagents:** Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

- Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a light source (e.g., a 250W lamp) to initiate the radical reaction.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture to remove the succinimide byproduct.
 - Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
 - Wash the organic layer with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent.
- Purification:
 - Remove the solvent under reduced pressure to obtain the crude product.
 - Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure **Methyl 2-(bromomethyl)-5-chlorobenzoate**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Methyl 2-(bromomethyl)-5-chlorobenzoate**.

Applications in Drug Discovery and Organic Synthesis

The utility of **Methyl 2-(bromomethyl)-5-chlorobenzoate** stems from its ability to act as a versatile electrophile. The benzyl bromide moiety readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity makes it an invaluable tool for the synthesis of a diverse array of biologically active molecules.^[9]

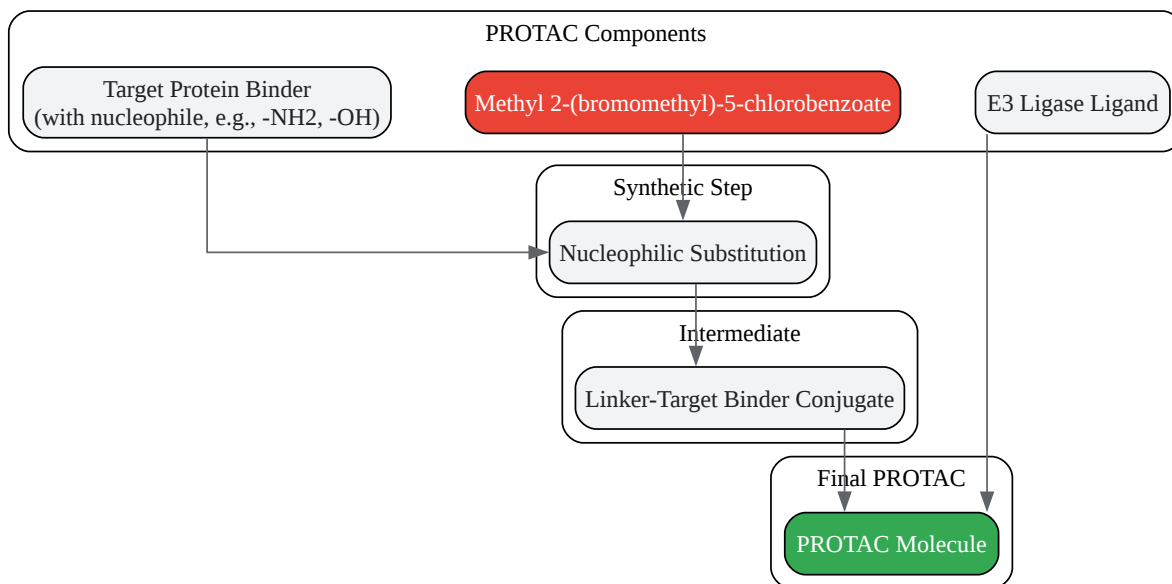
Role in the Synthesis of Bioactive Molecules

Halogenated benzoic acid derivatives are common intermediates in the synthesis of pharmaceuticals. For instance, 5-bromo-2-chlorobenzoic acid is a key starting material for the antidiabetic drugs Dapagliflozin and Empagliflozin.^[1] While direct examples of marketed drugs derived from **Methyl 2-(bromomethyl)-5-chlorobenzoate** are not readily available in the public domain, its structural motifs are present in numerous patented compounds with potential therapeutic applications.

Application in Proteolysis Targeting Chimeras (PROTACs)

A rapidly growing area of interest is the use of this reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.^[10] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design.

Alkyl bromides, such as the one present in **Methyl 2-(bromomethyl)-5-chlorobenzoate**, are frequently used to attach linkers to the E3 ligase ligand or the target protein binder through nucleophilic substitution.^[6] The 5-chloro-2-(methoxycarbonyl)benzyl group can serve as a rigid and well-defined scaffold within the PROTAC linker, influencing the overall conformation and efficacy of the molecule.



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Caption: General scheme for the use of **Methyl 2-(bromomethyl)-5-chlorobenzoate** in PROTAC synthesis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized **Methyl 2-(bromomethyl)-5-chlorobenzoate**. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.^{[11][12]}

¹H NMR (Proton NMR):

- Aromatic Protons (δ 7.4-8.0 ppm): The three protons on the benzene ring will appear in this region. The exact chemical shifts and coupling patterns will be influenced by the chloro and ester substituents.
- Bromomethyl Protons ($-\text{CH}_2\text{Br}$, δ ~4.5-5.0 ppm): A characteristic singlet corresponding to the two protons of the bromomethyl group.
- Methyl Ester Protons ($-\text{OCH}_3$, δ ~3.9 ppm): A singlet corresponding to the three protons of the methyl ester group.

^{13}C NMR (Carbon NMR):

- Carbonyl Carbon ($\text{C}=\text{O}$, δ ~165-170 ppm): The carbon of the ester carbonyl group.
- Aromatic Carbons (δ ~120-140 ppm): The six carbons of the benzene ring.
- Methyl Ester Carbon ($-\text{OCH}_3$, δ ~52 ppm): The carbon of the methyl ester group.
- Bromomethyl Carbon ($-\text{CH}_2\text{Br}$, δ ~30-35 ppm): The carbon of the bromomethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[\[13\]](#)

- C=O Stretch (Ester): A strong absorption band around 1720-1740 cm^{-1} .
- C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm^{-1} .
- C-Br Stretch: An absorption band in the fingerprint region, typically around 600-700 cm^{-1} .
- C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm^{-1} .
- Aromatic C-H and C=C Stretches: Characteristic bands in the regions of 3000-3100 cm^{-1} and 1450-1600 cm^{-1} , respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

- **Molecular Ion Peak (M^+):** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (263.52 g/mol). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed for the molecular ion peak.
- **Fragmentation Pattern:** Common fragmentation pathways may include the loss of the bromine atom, the methoxy group ($-OCH_3$), or the entire ester group ($-COOCH_3$).

Conclusion

Methyl 2-(bromomethyl)-5-chlorobenzoate is a valuable and versatile reagent for organic synthesis, particularly in the field of drug discovery. Its well-defined structure and predictable reactivity make it an excellent building block for the construction of complex molecules, including the promising new class of therapeutics, PROTACs. This technical guide provides a comprehensive resource for researchers, encompassing its synthesis, safe handling, and detailed analytical characterization, thereby facilitating its effective application in the laboratory.

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